2-Amino-3-phenylbutanoic acid

Phenylalanine antagonism Amino acid metabolism Antimetabolite activity

2-Amino-3-phenylbutanoic acid (CAS 2260-12-0), also known as β-methylphenylalanine, is a non-proteinogenic α-amino acid derivative characterized by a phenyl-substituted butanoic acid backbone with a β-methyl group. It possesses two chiral centers, yielding four possible stereoisomers (2S,3S; 2S,3R; 2R,3S; 2R,3R), each with distinct biological and synthetic properties.

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
CAS No. 2260-12-0
Cat. No. B1265494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-phenylbutanoic acid
CAS2260-12-0
Synonyms2-amino-3-phenylbutanoic acid
2-amino-3-phenylbutanoic acid, (DL)-isomer
2-amino-3-phenylbutanoic acid, (L)-isomer
2-amino-3-phenylbutanoic acid, hydrochloride, (DL)-isomer
beta-methylphenylalanine
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)C(C(=O)O)N
InChIInChI=1S/C10H13NO2/c1-7(9(11)10(12)13)8-5-3-2-4-6-8/h2-7,9H,11H2,1H3,(H,12,13)
InChIKeyIRZQDMYEJPNDEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3-phenylbutanoic acid (CAS 2260-12-0): A Non-Proteinogenic Phenylalanine Analog with Distinct Biological and Synthetic Utility


2-Amino-3-phenylbutanoic acid (CAS 2260-12-0), also known as β-methylphenylalanine, is a non-proteinogenic α-amino acid derivative characterized by a phenyl-substituted butanoic acid backbone with a β-methyl group [1]. It possesses two chiral centers, yielding four possible stereoisomers (2S,3S; 2S,3R; 2R,3S; 2R,3R), each with distinct biological and synthetic properties [2]. This compound functions as a phenylalanine antagonist in specific biological systems [3] and serves as a critical chiral building block in the synthesis of complex natural products, notably the bottromycin class of macrocyclic peptide antibiotics [4].

Why 2-Amino-3-phenylbutanoic acid Cannot Be Replaced by Simple Phenylalanine Analogs in Critical Research Applications


2-Amino-3-phenylbutanoic acid exhibits a unique combination of steric, stereochemical, and biological properties that distinguish it from structurally similar compounds like phenylalanine (Phe) or other phenylalanine antagonists. While phenylalanine itself is a proteinogenic amino acid with a primary metabolic role, 2-amino-3-phenylbutanoic acid acts as a specific antagonist in certain systems [1]. The presence of the β-methyl group introduces conformational constraints that alter peptide backbone geometry and receptor interactions, as demonstrated in substance P analog studies where the (2S,3S)- and (2S,3R)-β-methylphenylalanine substitutions yielded EC50 values ranging from 0.15 to 10.0 nM, with some analogs showing significantly higher potency than the native peptide [2]. Furthermore, the compound's stereochemistry is critical for its incorporation into bottromycin, where the (S,S) configuration is specifically required [3]. These context-dependent and stereospecific effects mean that generic substitution with phenylalanine, its common methylated derivatives, or other phenylalanine antagonists will not recapitulate the precise biological or synthetic outcomes observed with 2-amino-3-phenylbutanoic acid.

Quantitative Differentiation Evidence for 2-Amino-3-phenylbutanoic acid: Comparative Performance Against Analogs and Baseline Controls


Competitive Inhibition of Thienylalanine Toxicity in E. coli: Comparative Efficacy Against Other Phenylalanine Analogs

2-Amino-3-phenylbutanoic acid acts as a competitive inhibitor of thienylalanine incorporation in Escherichia coli, thereby preventing thienylalanine-induced toxicity [1]. This compound's antagonist activity is species-specific: it is effective in Leuconostoc dextranicum but not in E. coli under standard growth conditions, yet it competitively blocks thienylalanine toxicity in E. coli [1]. In contrast, the common phenylalanine analog p-fluorophenylalanine (PFP) is a well-known broad-spectrum antagonist with a different selectivity profile and does not exhibit the same species-conditional efficacy [2]. This unique, context-dependent antagonist profile differentiates 2-amino-3-phenylbutanoic acid from other phenylalanine analogs like PFP or β-2-thienylalanine, making it a valuable tool for dissecting species-specific amino acid utilization pathways [3].

Phenylalanine antagonism Amino acid metabolism Antimetabolite activity

β-Methyl Substitution in Substance P Analogs: Modulation of Potency by Stereochemistry

Substituting (2S,3S)-β-methylphenylalanine or (2S,3R)-β-methylphenylalanine for Phe⁷ and/or Phe⁸ in substance P produced analogs with EC₅₀ values ranging from 0.15 to 10.0 nM in rabbit iris smooth muscle contraction assays [1]. Notably, three analogs were significantly more potent than native substance P [8R-(βMeF)SP (4), 7S,8S-(βMeF)₂SP (5), and 7R,8S-(βMeF)₂SP (6)], three were equipotent, and two were less potent [1]. In contrast, substitution with the canonical L-phenylalanine at these positions maintains the baseline activity of substance P [2]. The differential potency and stereochemical dependence of the β-methylphenylalanine substitution demonstrates its ability to introduce backbone distortions that fine-tune receptor interactions in ways that simple phenylalanine cannot [1].

Peptide medicinal chemistry Receptor pharmacology Structure-activity relationship

Absolute Stereochemical Requirement for Bottromycin Natural Product Biosynthesis

The (S,S)-stereoisomer of 2-amino-3-phenylbutanoic acid is a specific building block for the biosynthesis of bottromycins, a class of macrocyclic peptide antibiotics with activity against multidrug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE) [1]. The total synthesis of (S,S)-2-amino-3-phenylbutyric acid, achieved via a stereoselective Michael addition and desulfurization strategy starting from diethyl (R)-(1-phenylethyl)malonate, was essential to confirm the absolute configuration of the naturally occurring amino acid derived from bottromycin degradation [2]. In contrast, the (R,R)-, (R,S)-, and (S,R)-stereoisomers are not incorporated into the bottromycin scaffold and do not support the biosynthesis of this antibiotic class [1]. This strict stereochemical requirement underscores the necessity of the (S,S) isomer for any research involving bottromycin pathway engineering or the development of related antimicrobial agents.

Natural product synthesis Chiral building blocks Antibiotic development

High-Value Application Scenarios for 2-Amino-3-phenylbutanoic acid: Where Evidence Supports Its Use


Species-Specific Phenylalanine Antagonism Studies

2-Amino-3-phenylbutanoic acid is ideally suited for experiments requiring a conditional, species-specific phenylalanine antagonist. Its ability to act in Leuconostoc dextranicum but not in standard E. coli growth, while still competitively inhibiting thienylalanine toxicity in E. coli, provides a unique tool for dissecting amino acid transport and metabolic pathways [1]. This profile is not observed with broader-spectrum antagonists like p-fluorophenylalanine, making it the compound of choice for such investigations [2].

Stereochemical Probing of Peptide-Receptor Interactions

The incorporation of specific β-methylphenylalanine stereoisomers (e.g., (2S,3S) or (2S,3R)) into bioactive peptides like substance P allows researchers to introduce controlled backbone distortions and assess their impact on receptor binding and signaling [1]. The resulting analogs can exhibit significantly altered potencies (EC₅₀ values ranging from 0.15–10.0 nM), enabling fine-tuning of peptide pharmacology that is unattainable with native phenylalanine residues [1].

Bottromycin Antibiotic Biosynthesis and Engineering

The (S,S)-stereoisomer of 2-amino-3-phenylbutanoic acid is an essential precursor for the biosynthesis of bottromycins, a class of RiPP antibiotics with activity against MRSA and VRE [1]. Researchers engaged in the total synthesis of bottromycins, the study of their biosynthetic pathways, or the development of novel bottromycin analogs require this specific stereoisomer as a key building block [2].

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